molecular formula C13H19N B2708671 2-(2-Phenylethyl)cyclopentan-1-amine CAS No. 63762-62-9

2-(2-Phenylethyl)cyclopentan-1-amine

Cat. No.: B2708671
CAS No.: 63762-62-9
M. Wt: 189.302
InChI Key: IHXFUYTXTVDHIK-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19N. It is a derivative of cyclopentanamine, featuring a phenylethyl group attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with phenylethylamine under reductive amination conditions. The process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification processes, such as distillation or crystallization, are crucial for obtaining high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)cyclopentan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the phenylethyl moiety .

Scientific Research Applications

2-(2-Phenylethyl)cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group can mimic the structure of endogenous neurotransmitters, allowing the compound to bind to and modulate the activity of receptors like dopamine or serotonin receptors. This interaction can influence various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simpler analog with a similar phenylethyl group but lacking the cyclopentane ring.

    Cyclopentanamine: The parent compound without the phenylethyl substitution.

    Norepinephrine: An endogenous neurotransmitter with a similar phenylethyl structure.

Uniqueness

2-(2-Phenylethyl)cyclopentan-1-amine is unique due to its combination of the cyclopentane ring and phenylethyl group, which can confer distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-phenylethyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXFUYTXTVDHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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